3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid
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Overview
Description
3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid is a chemical compound with the CAS Number: 2260931-31-3 . It has a molecular weight of 154.17 and its IUPAC name is 3-(3-ethyloxetan-3-yl)propiolic acid . It is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2,5-6H2,1H3,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 154.17 , a storage temperature of 4 degrees Celsius , and a physical form of powder .Scientific Research Applications
Quantum Chemical Calculations
- In a study on corrosion inhibitors, quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on compounds including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, which is structurally related to 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid. These calculations help in determining the relationship between molecular structure and inhibition efficiency, which is crucial in material science and corrosion studies (Zarrouk et al., 2014).
Crystal Structure Analysis
- Insights into the crystal structure of new quinoxalines derivatives, including compounds similar to this compound, have been gained through synthesis and analysis. This research is significant for understanding the molecular architecture and potential applications in drug design and material science (Abad et al., 2020).
Antioxidant and Antibacterial Studies
- Phenolic esters and amides of quinoline carboxylic acid, related to this compound, have been synthesized and evaluated for their antioxidant and antibacterial activities. Such studies are fundamental in pharmaceutical research and the development of new therapeutic agents (Shankerrao et al., 2013).
Luminescence and NMR Spectroscopy
- The luminescence and NMR spectroscopic characterization of macrocyclic diaza crown ether complexes containing carboxylate ligating groups, which include compounds related to this compound, have been studied. This research is relevant in the field of analytical chemistry and material science (Holz et al., 1990).
Polymer Science
- Phloretic acid, a phenolic compound related to this compound, has been explored as a renewable building block in polymer science. It enhances the reactivity of molecules towards benzoxazine ring formation, paving the way for new materials with a wide range of applications (Trejo-Machin et al., 2017).
Safety and Hazards
The safety information for 3-(3-Ethyloxetan-3-yl)prop-2-ynoic acid includes several hazard statements: H315, H318, H335 . The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05, GHS07 .
properties
IUPAC Name |
3-(3-ethyloxetan-3-yl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2,5-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJAVQOUEOXINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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